Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

Description

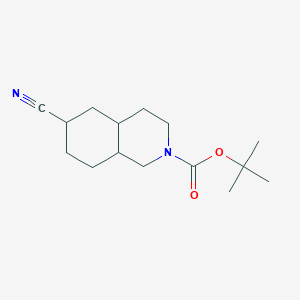

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate is a bicyclic organic compound featuring a highly saturated isoquinoline backbone. Its structure includes a tert-butyl carbamate group at position 2 and a cyano (-CN) substituent at position 5. The octahydro designation indicates eight hydrogen atoms added to the core isoquinoline structure, resulting in two fully saturated fused rings. This compound is likely used as an intermediate in pharmaceutical synthesis or organic chemistry research, leveraging its rigid, lipophilic structure for tailored molecular interactions .

Properties

IUPAC Name |

tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOWSGVZGUJIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its potential biological activities, including its effects on various enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as a precursor for drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three structurally related derivatives (Table 1):

Key Comparative Analysis

Substituent Effects Cyano (-CN) vs. Hydroxyl (-OH): The cyano group in the target compound enhances electron-withdrawing effects, increasing stability against oxidation compared to hydroxyl analogs. However, -OH groups (as in and ) improve water solubility via hydrogen bonding, critical for crystallization and bioavailability . Bromo (-Br): The bromine substituent in adds steric bulk and enables further functionalization (e.g., Suzuki coupling), a feature absent in cyano derivatives .

Saturation Level

- The octahydro structure of the target compound confers greater conformational rigidity and lipophilicity than dihydro analogs (e.g., ). This enhances membrane permeability, making it advantageous for blood-brain barrier penetration in CNS drug development. Conversely, dihydro derivatives retain partial aromaticity, favoring π-π stacking interactions in catalysis or supramolecular chemistry .

Physicochemical Properties Lipophilicity: The target compound’s octahydro structure and cyano group increase logP compared to dihydro or hydroxylated analogs, aligning with applications requiring lipid solubility . Reactivity: Brominated derivatives () are more reactive in substitution reactions, whereas cyano groups may undergo reduction to amines or hydrolysis to carboxylic acids under specific conditions .

Synthetic Considerations The cyano group is typically introduced via cyanation reactions (e.g., Rosenmund-von Braun), while hydroxyl groups require oxidation or protection/deprotection strategies . Achieving octahydro saturation demands controlled hydrogenation conditions, often using catalysts like Pd/C or Raney Ni .

Biological Activity

Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- IUPAC Name : tert-butyl 6-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate

The compound features a complex structure that includes a cyano group and a carboxylate moiety, which are significant for its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. It has been shown to exhibit effects on:

- Enzyme Inhibition : Compounds similar to tert-butyl 6-cyano derivatives often act as enzyme inhibitors. Specific studies have demonstrated inhibition of certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of the compound. In vitro tests have shown that it possesses significant antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that tert-butyl 6-cyano derivatives could be potential candidates for developing new antibiotics.

Anticancer Activity

The compound's anticancer potential has also been explored. In cell line studies, it exhibited cytotoxic effects on several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their antimicrobial properties. Tert-butyl 6-cyano-3,4-dihydroisoquinoline was among the most active compounds identified .

- Anticancer Research : Another research effort published in Cancer Letters investigated the cytotoxic effects of various isoquinoline derivatives on cancer cells. The study highlighted the promising activity of tert-butyl 6-cyano derivatives against breast and lung cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, tert-butyl derivatives are often used as precursors to introduce protective groups, followed by cyanidation at the 6-position. Key steps may include hydrogenation to saturate the isoquinoline ring system and selective nitrile introduction via nucleophilic substitution or cyano-transfer reagents. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions and ensure regioselectivity .

Q. How is the stereochemical purity of this compound validated during synthesis?

Chiral HPLC and X-ray crystallography are critical for confirming stereochemical integrity, particularly at the 4aR and 8aS positions. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of hydrogen atoms in the octahydro-isoquinoline core. For industrial-scale production, inline spectroscopic monitoring (e.g., FTIR) ensures batch consistency .

Q. What analytical techniques are recommended for characterizing this compound?

Q. What preliminary biological assays are used to evaluate its bioactivity?

In vitro assays include:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Screening against kinases or proteases via fluorescence-based activity assays.

- Antioxidant Capacity : DPPH radical scavenging tests to quantify free radical neutralization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding poses with receptors like G-protein-coupled receptors (GPCRs). Density Functional Theory (DFT) calculations assess electronic properties of the cyano group, predicting its role in hydrogen bonding or π-π interactions. Molecular dynamics (MD) simulations evaluate stability of ligand-receptor complexes over time .

Q. What strategies resolve contradictions in bioactivity data between derivatives?

For example, if a methyl-substituted derivative shows higher solubility but lower bioactivity than an ethyl analog:

- Solubility-Permeability Trade-off : Use parallel artificial membrane permeability assays (PAMPA) to correlate solubility with membrane penetration.

- Metabolic Stability : Incubate derivatives with liver microsomes to identify metabolic liabilities (e.g., CYP450-mediated oxidation of the tert-butyl group) .

Q. How can synthetic yield be optimized without compromising stereoselectivity?

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric hydrogenation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cyanidation efficiency.

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products .

Q. What methodologies identify degradation products under stressed conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- LC-MS/MS : Characterize degradation products via fragmentation patterns.

- Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks .

Methodological Notes

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

- Process Optimization : Design of Experiments (DoE) evaluates factors like catalyst loading and temperature .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.